

# An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyllead

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## Compound of Interest

Compound Name: Tetraethyllead

Cat. No.: B6334599

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## Introduction

**Tetraethyllead** (TEL), with the chemical formula  $\text{Pb}(\text{C}_2\text{H}_5)_4$ , is an organolead compound that was historically used extensively as an anti-knock additive in gasoline.<sup>[1][2][3]</sup> Its efficacy in increasing the octane rating of fuels led to its widespread adoption in the early 20th century.<sup>[3]</sup> However, due to its significant toxicity and environmental persistence, its use has been largely phased out in most parts of the world.<sup>[2]</sup> This guide provides a comprehensive overview of the physical and chemical properties of **tetraethyllead**, detailed experimental protocols for their determination, and a summary of its primary synthesis and decomposition pathways.

## Physical Properties of Tetraethyllead

**Tetraethyllead** is a dense, colorless, oily liquid with a characteristically sweet or musty odor.<sup>[4]</sup> It is important to note that commercial preparations were often dyed for identification purposes.<sup>[5]</sup> A summary of its key physical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>20</sub> Pb	[3]
Molar Mass	323.44 g/mol	[3]
Appearance	Colorless, viscous liquid	[3]
Odor	Pleasant, sweet, or musty	[3][4]
Density	1.653 g/cm <sup>3</sup> at 20 °C	[3]
Melting Point	-136 °C (-213 °F)	[3]
Boiling Point	~200 °C (decomposes)	[5]
Vapor Pressure	0.2 mmHg at 20 °C	[3]
Flash Point	73 °C (163 °F) (closed cup)	[6]
Autoignition Temperature	Approximately 110 °C (230 °F)	[7]
Solubility in Water	0.29 mg/L at 25 °C	[4]
Solubility in Organic Solvents	Soluble in benzene, petroleum ether, gasoline; slightly soluble in alcohol.	[4]
Refractive Index (n <sub>D</sub> )	1.5198 at 20 °C	[3]
Viscosity	0.83 mPa·s at 20 °C	[4]
Heat of Combustion	-5.8995 x 10 <sup>9</sup> J/kmol	[4]

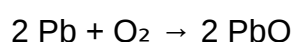
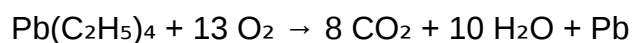
## Chemical Properties of Tetraethyllead

**Tetraethyllead** is a relatively stable compound under normal storage conditions but is reactive under specific circumstances. Its most notable chemical property is its ability to act as a radical scavenger at high temperatures, which was the basis for its use as an anti-knock agent.

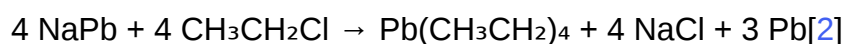
Decomposition: **Tetraethyllead** begins to decompose at temperatures above 110 °C and can decompose with explosive violence if the temperature exceeds 80 °C, especially when confined.[7][8] The decomposition process involves the homolytic cleavage of the carbon-lead

bonds, generating ethyl radicals and elemental lead.[1] In the presence of oxygen, the lead readily forms lead(II) oxide. The decomposition can be catalyzed by rust and other metals.[7] It is also sensitive to light, decomposing upon exposure to sunlight.[7]

Combustion: In an internal combustion engine, **tetraethyllead** undergoes complete combustion. The organic ethyl groups are converted to carbon dioxide and water, while the lead atom is converted to lead and lead oxides.[9] The overall reaction can be represented as:



Synthesis: The primary industrial synthesis of **tetraethyllead** involves the reaction of a sodium-lead alloy with chloroethane.[1][2] This process, known as the "Ethyl Process," can be summarized by the following equation:



The **tetraethyllead** is then typically recovered by steam distillation.[2]

## Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties of **tetraethyllead**. Extreme caution must be exercised when handling **tetraethyllead** due to its high toxicity. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

### Determination of Water Solubility (Flask Method - adapted from OECD Guideline 105)

This method is suitable for substances with a solubility greater than  $10^{-2}$  g/L.

1. Principle: A saturated solution of **tetraethyllead** in water is prepared by stirring an excess of the substance with water at a constant temperature. The concentration of **tetraethyllead** in the aqueous phase is then determined by a suitable analytical method.

## 2. Apparatus:

- Constant temperature water bath, capable of maintaining  $\pm 0.5$  °C.
- Glass flasks with stoppers.
- Magnetic stirrer and stir bars.
- Centrifuge.
- Gas chromatograph with a suitable detector (e.g., mass spectrometer or electron capture detector).
- Standard laboratory glassware.

## 3. Procedure:

- Add an excess amount of **tetraethyllead** to a glass flask containing deionized water. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved **tetraethyllead** is visible.
- Stopper the flask and place it in the constant temperature water bath set at 25 °C.
- Stir the mixture using a magnetic stirrer for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required to reach saturation (e.g., 24, 48, and 72 hours).
- After the equilibration period, stop stirring and allow the mixture to stand for at least 24 hours in the water bath to allow for phase separation.
- Carefully transfer an aliquot of the aqueous phase to a centrifuge tube, ensuring no undissolved **tetraethyllead** is transferred.
- Centrifuge the aliquot at a high speed to remove any dispersed micro-droplets of **tetraethyllead**.
- Analyze the concentration of **tetraethyllead** in the clear supernatant by gas chromatography. Prepare a calibration curve using standards of known **tetraethyllead** concentration.

4. Data Analysis: The water solubility is reported as the average concentration from at least three replicate experiments.

## Determination of Vapor Pressure (Static Method - adapted from OECD Guideline 104)

1. Principle: The vapor pressure of **tetraethyllead** is determined by measuring the pressure exerted by its vapor in equilibrium with the liquid phase in a closed system at a constant temperature.

2. Apparatus:

- Constant temperature bath.
- Vapor pressure apparatus consisting of a sample container, a pressure measuring device (e.g., a manometer or pressure transducer), and a vacuum line.
- Thermometer or thermocouple.

3. Procedure:

- Introduce a small amount of **tetraethyllead** into the sample container of the vapor pressure apparatus.
- Freeze the sample using liquid nitrogen and evacuate the apparatus to remove any dissolved gases.
- Seal the apparatus and allow the sample to thaw.
- Place the sample container in the constant temperature bath and allow it to reach thermal equilibrium.
- Record the pressure reading from the manometer or transducer.
- Repeat the measurement at several different temperatures to obtain a vapor pressure curve.

4. Data Analysis: The vapor pressure at a specific temperature is reported. The data can be plotted as  $\log(P)$  versus  $1/T$  (Clausius-Clapeyron plot) to determine the enthalpy of

vaporization.

## Determination of Flash Point (Pensky-Martens Closed Cup Method - adapted from ASTM D93)

1. Principle: The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is applied. In the Pensky-Martens closed cup method, the sample is heated in a closed cup, and a test flame is periodically introduced into the vapor space.

2. Apparatus:

- Pensky-Martens closed cup flash point tester.
- Thermometer.
- Heating source.

3. Procedure:

- Pour the **tetraethyllead** sample into the test cup of the Pensky-Martens apparatus to the filling mark.
- Place the lid on the cup and insert the thermometer.
- Begin heating the sample at a slow, constant rate.
- Stir the sample continuously.
- At regular temperature intervals, apply the test flame by dipping it into the vapor space of the cup.
- The flash point is the temperature at which a flash is observed.

4. Data Analysis: The observed flash point is corrected for barometric pressure.

## Laboratory Synthesis of Tetraethyllead

This procedure involves highly toxic and reactive materials and should only be performed by experienced chemists with appropriate safety measures in place.

1. Principle: **Tetraethyllead** is synthesized by the reaction of a sodium-lead alloy with an ethylating agent, typically bromoethane or chloroethane. Pyridine can be used as a catalyst.

[\[10\]](#)

2. Materials and Apparatus:

- Sodium-lead alloy (NaPb)
- Bromoethane ( $\text{CH}_3\text{CH}_2\text{Br}$ )
- Pyridine
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Heating mantle with a stirrer
- Distillation apparatus
- Inert atmosphere (e.g., nitrogen or argon)

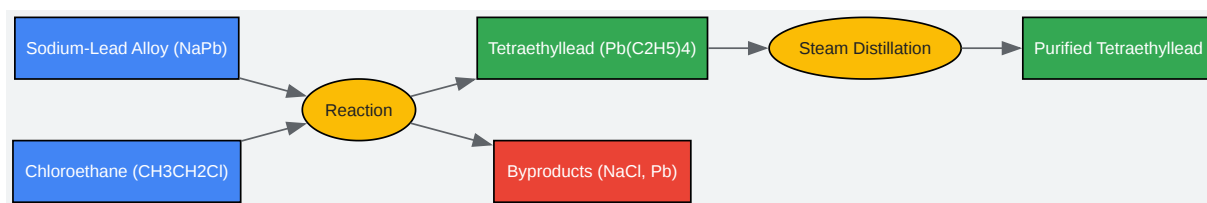
3. Procedure:

- Set up the three-necked flask with a stirrer, reflux condenser, and dropping funnel under an inert atmosphere.
- Place the sodium-lead alloy in the flask.
- Add bromoethane to the dropping funnel.
- Slowly add the bromoethane to the stirred sodium-lead alloy. The reaction is exothermic and may need to be controlled by cooling the flask.

- After the addition is complete, add a catalytic amount of pyridine.
  - Heat the mixture to reflux for several hours to ensure the reaction goes to completion.
  - After cooling, the **tetraethyllead** can be isolated by steam distillation. The crude product is then purified by fractional distillation under reduced pressure.
4. Characterization: The identity and purity of the synthesized **tetraethyllead** can be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and gas chromatography.

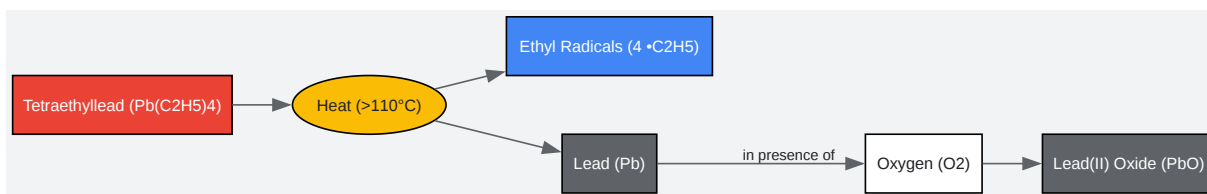
## Visualizations

The following diagrams illustrate key pathways and workflows related to **tetraethyllead**.



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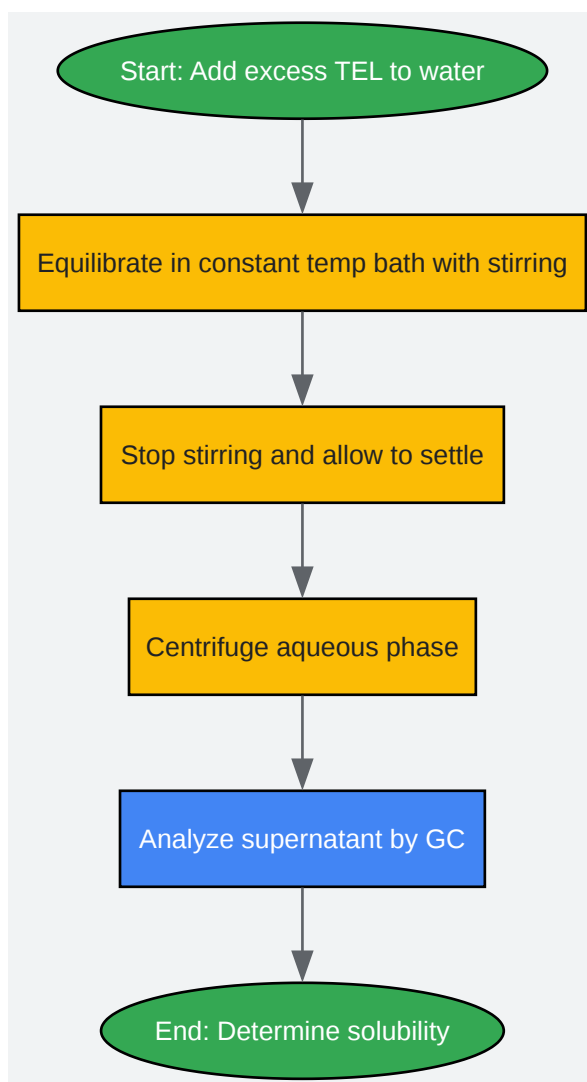
Caption: Industrial synthesis pathway of **tetraethyllead**.



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Caption: Thermal decomposition pathway of **tetraethyllead**.





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Caption: Workflow for determining water solubility.

## Conclusion

**Tetraethyllead** possesses a unique set of physical and chemical properties that made it an effective anti-knock agent but also a significant environmental and health hazard.

Understanding these properties is crucial for historical context in fuel science and for managing the legacy of lead contamination. The experimental protocols provided in this guide, adapted from standardized methods, offer a framework for the safe and accurate determination of its key characteristics in a research setting. The inherent dangers of **tetraethyllead** necessitate stringent safety protocols in all handling and experimental procedures.

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